4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone
Overview
Description
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the 4th position, a methylhydrazino group at the 5th position, and a phenyl group at the 2nd position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Biology: The compound has been studied for its antimicrobial properties against various bacterial and fungal strains.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenyl-3(2H)-pyridazinone
- 5-(1-Methylhydrazino)-2-phenyl-3(2H)-pyridazinone
- 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone
Uniqueness
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both a chloro and a methylhydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPXPSALZXBRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327458 | |
Record name | NSC657730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41932-99-4 | |
Record name | NSC657730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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